Home > Products > Screening Compounds P136616 > N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide -

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-2889203
CAS Number:
Molecular Formula: C16H10F3N3O2
Molecular Weight: 333.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,3,4-oxadiazole derivatives are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. They are widely studied for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry. [, , , , , , , , , ]

Synthesis Analysis
  • Cyclization of hydrazides: This method utilizes the reaction of hydrazides with carbon disulfide in the presence of a base like potassium hydroxide. [, , , , ]
  • Reaction with phosphorus oxychloride: Cyclization of hydrazides can also be achieved by using phosphorus oxychloride, often in the presence of carboxylic acids. [, ]
  • Reaction with cyanogen bromide: This approach involves the reaction of hydrazides with cyanogen bromide in a suitable solvent system. []
Molecular Structure Analysis
  • Planarity: The oxadiazole ring and its directly attached substituents tend to adopt a planar conformation. [, , , ]
  • Substituent effects: The nature and position of substituents on the oxadiazole ring significantly influence the molecule's overall conformation and its interactions with biological targets. [, , , , , , ]
  • Intra- and intermolecular interactions: Hydrogen bonding, π-π stacking, and other non-covalent interactions play crucial roles in determining the crystal packing and influencing the biological activity of these compounds. [, , , , , , ]
Mechanism of Action
  • Enzyme inhibition: Several studies highlighted the potential of these compounds to act as inhibitors of various enzymes, including alkaline phosphatase [], sterol 14α-demethylase [], urease [], and others [, ].
  • Interaction with cellular pathways: Research suggests that some derivatives may exert their biological effects by modulating specific signaling pathways involved in cell proliferation, apoptosis, or inflammation. [, ]
Physical and Chemical Properties Analysis
  • Melting point: Substitution with aromatic rings and halogen atoms tends to increase the melting point. [, , , ]
  • Solubility: The presence of polar groups like sulfonamides or amides can enhance solubility in polar solvents. [, , ]
  • Stability: 1,3,4-oxadiazole ring is generally considered stable under various reaction conditions. [, ]
Applications
  • Antimicrobial agents: Numerous studies have investigated their potential as antibacterial and antifungal agents, with promising results against various bacterial and fungal strains. [, , , , , , , ]
  • Anticancer agents: These compounds have shown potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines, including melanoma, leukemia, and others. [, , , , ]
  • Anti-inflammatory agents: Some derivatives demonstrated anti-inflammatory activity, making them promising candidates for treating inflammatory diseases. [, ]
  • Anticonvulsant agents: Certain compounds within this class have shown potential for treating epilepsy and other seizure disorders. []
  • Antioxidant agents: Some derivatives exhibited promising radical scavenging activity and may have potential in preventing oxidative stress-related diseases. [, , ]

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

Compound Description: This compound is described as a novel, thermodynamically stable crystalline modification. The research focuses on its advantages for stable suspension formulations. []

Relevance: This compound shares the core structure of N-(1,3,4-oxadiazol-2-yl)benzamide with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. Variations exist in the substitution patterns on both the oxadiazole and benzamide rings. Notably, both compounds possess a trifluoromethyl group on the benzamide moiety. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

Compound Description: The crystal structure of this compound, C23H20F3N5O, is reported. It exhibits intramolecular C—H⋯O hydrogen bonding, contributing to its structural conformation. []

Relevance: This compound, while structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety. Additionally, both compounds contain a trifluoromethyl group, though at different positions. []

Compound Description: This compound, alongside several other naphtho-furan derivatives, was synthesized and characterized. These derivatives showed promising antimicrobial activity against both bacteria and fungi. []

Relevance: This compound features a 5-phenyl-1,3,4-oxadiazol-2-yl unit linked to a naphtho-furan system, which differentiates it from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide's benzamide structure. Nevertheless, the presence of the shared 5-phenyl-1,3,4-oxadiazol-2-yl moiety highlights a structural connection. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

Compound Description: VNI, initially an inhibitor of protozoan CYP51 used in Chagas disease treatment, was modified to target fungal CYP51. The research explores its antifungal activity and provides structural analysis of its complex with Aspergillus fumigatus CYP51. []

Relevance: This compound and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the key 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide structure. The presence of this shared scaffold, despite differences in further substitutions, signifies a close structural relationship. []

N-(5-(alkylthio)-1,3,4‐oxadiazol‐2‐yl)methyl)benzamide Analogues

Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors. Compound 6i, a specific analogue within this series, demonstrated potent inhibitory activity with an IC50 of 0.420 μM. []

Platinum(II) Complexes with 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol

Compound Description: Two platinum(II) complexes, Pt1 and Pt2, utilizing 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an electron-transporting ancillary ligand were developed for OLED applications. Both complexes displayed efficient green luminescence. []

Relevance: These complexes incorporate the 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol moiety, showcasing the 5-phenyl-1,3,4-oxadiazol-2-yl unit also present in N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: This compound, synthesized through a multi-step process, represents a hybrid ring system incorporating both thiazole and oxadiazole moieties. It exhibits significant antibacterial activity. []

Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl unit and a benzamide group with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. Despite their structural differences, the presence of these shared components points to a degree of structural relatedness. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

Compound Description: This series of compounds was synthesized and investigated for their anti-inflammatory and anticancer properties. []

Relevance: This series and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the common structural motif of a substituted 1,3,4-oxadiazol-2-yl ring linked to a benzamide or benzene sulfonamide group. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound, determined through X-ray diffraction, is reported. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: A series of 1,3,4-thiadiazole-based benzamide and benzothioamide derivatives were synthesized and evaluated for in vitro anticancer activity. Notably, several compounds displayed potent cytotoxicity against PC3 prostate cancer cells, with IC50 values ranging from 3 to 7 μM. []

Relevance: While structurally distinct, this series of compounds shares a trifluoromethyl group and benzamide derivatives similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. The key difference lies in the replacement of the oxadiazole ring with a thiadiazole ring in this series. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their anticancer and antimicrobial activities. Some compounds exhibited promising anticancer activity against the MCF-7 breast cancer cell line. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds, incorporating both benzodioxane and oxadiazole units, was synthesized and found to possess potent antibacterial activity. []

Relevance: These compounds and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the common structural element of a 5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl ring. []

Compound Description: This series of compounds was synthesized from N-benzylidene-2-oxo-2H-chromene-3-carbohydrazide and demonstrated potential anticonvulsant activity in MES and PTZ models. []

Relevance: This series and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide both feature a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. []

5-aryl-N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amines

Compound Description: Eleven compounds within this series were synthesized and evaluated for their anticancer and antioxidant activities. Compound 6h displayed significant anticancer activity against various cancer cell lines. []

Relevance: Compounds within this series share the core structure of N-[4-(trifluoromethyl) phenyl]-1,3,4-oxadiazol-2-amine with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. This shared scaffold, containing both a trifluoromethyl group and an oxadiazole ring, highlights a close structural relationship despite differences in further substitutions. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Its development involved a systematic structure-activity relationship study, optimizing lipophilicity. It shows promise as a potential therapeutic agent for inflammatory diseases, particularly rheumatoid arthritis. []

Relevance: Although this compound differs significantly in overall structure from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, both share the presence of a 1,3,4-oxadiazole ring. This shared heterocyclic motif, despite being in different structural contexts, indicates a level of structural similarity. []

1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds, incorporating thieno[2,3-d]pyrimidine and oxadiazole rings, was synthesized. Specific compounds within this group displayed antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

Relevance: Compounds within this series and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the common structural feature of a 5-phenyl-1,3,4-oxadiazol-2-yl ring. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

Compound Description: These two 1,3,4-oxadiazole derivatives, differing in their substituents, are discussed in terms of their crystal structures. []

Relevance: Both compounds incorporate the 1,3,4-oxadiazole ring system, a key structural feature also present in N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated for their urease inhibitory potential and cytotoxicity. They demonstrated promising urease inhibitory activity and low cytotoxicity, suggesting their potential as therapeutic agents. []

Relevance: While structurally different from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, these compounds share the presence of a 1,3,4-oxadiazole ring within their structure. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound, containing both thiadiazole and urea moieties, was synthesized and characterized. It exhibited good fungicidal activity against Rhizoctonia solani and Botrytis cinerea. []

Relevance: Although structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, this compound shares the presence of a trifluoromethyl-phenyl substituent. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: The crystal structure of this compound, characterized by N—H⋯O and N—H⋯S hydrogen bonds, was determined. []

Relevance: This compound and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the presence of an oxadiazole ring and a benzamide moiety within their structures. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: The crystal structure of this compound was determined. It features a 5-phenyl-1,3,4-oxadiazol-2-yl unit connected to a pyridazinone ring. []

Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, highlighting a structural connection. []

N-(3-Methoxy-5-methyl­pyrazin-2-yl)-2-[4-(1,3,4-oxa­diazol-2-yl)­phenyl]­pyridine-3-sulfon­amide (ZD4054 Form 1)

Compound Description: This compound, known as ZD4054 Form 1, is a specific crystalline form. Its crystal structure is detailed, revealing a hairpin-like folded molecule with hydrogen bonding interactions. []

Relevance: Both this compound and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide contain a 1,3,4-oxadiazole ring within their structure. []

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

Compound Description: This compound is a bipolar ligand composed of triphenylamine and 1,3,4-oxadiazole units. Its crystal structure is described, revealing a nearly coplanar arrangement of the oxadiazole and pyridine rings. []

Relevance: The presence of a 1,3,4-oxadiazole ring in both this compound and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide establishes a structural link despite other structural differences. []

4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl] methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone

Compound Description: This tri(1,3,4-oxadiazole) derivative serves as a key intermediate in synthesizing various trisulfone derivatives. It is characterized by the presence of three 1,3,4-oxadiazole rings within its structure. []

Relevance: The presence of multiple 1,3,4-oxadiazole rings in this compound, a structural feature also present in N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, establishes a structural relationship. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound, stabilized by N—H⋯O hydrogen bonds, is reported. []

Relevance: This compound and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the presence of a 1,3,4-oxadiazole ring within their structure. []

2-Phenyl-3-{5-[3-(trifluoro­meth­yl)phen­yl]-1,3,4-thia­diazol-2-yl}­thia­zolidin-4-one

Compound Description: This compound, containing both thiadiazole and thiazolidinone rings, is characterized by its crystal structure. It is noteworthy for having a trifluoromethyl substituent. []

Relevance: While structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, both compounds share the presence of a trifluoromethyl group, although in different structural contexts. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

Compound Description: This compound is a 1,3,4-oxadiazole derivative with a chlorophenylisoxazole substituent. Its crystal structure reveals π–π stacking interactions between adjacent molecules. []

Relevance: Both this compound and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide contain a 1,3,4-oxadiazole ring as a shared structural feature. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

Compound Description: This series of compounds, featuring a 5-phenyl-1,3,4-oxadiazol-2-ylthioacetamide core, was synthesized and evaluated for antimicrobial and hemolytic activity. []

Relevance: This series and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the crucial 5-phenyl-1,3,4-oxadiazol-2-yl unit. []

Compound Description: These two series of compounds, incorporating naphthyridine and benzimidazole units alongside a thioacetamide linker, were synthesized and evaluated for antibacterial activity. []

Relevance: Compounds within these series and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the presence of a 1,3,4-oxadiazole ring within their structure. []

N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

Compound Description: This series of compounds, incorporating naphthyridine and oxadiazole units, was synthesized and assessed for antimicrobial activity. []

Relevance: These compounds share the 1,3,4-oxadiazol-2-amine moiety with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, highlighting a structural connection despite differences in the remaining structures. []

N- (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-aryl-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Derivatives

Compound Description: This series of compounds, containing benzothiophene, oxadiazole, and acetamide units, was synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv. []

Relevance: Compounds within this series share the 5-phenyl-1,3,4-oxadiazol-2-yl moiety with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. []

N-(2-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol- 2-yl)propyl)benzamide

Compound Description: This compound, containing oxadiazole and benzamide units, was synthesized and characterized by its crystal structure. []

Relevance: The presence of both an oxadiazole ring and a benzamide moiety in this compound, structural features also found in N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, highlights a degree of structural similarity. []

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds, incorporating both oxadiazole and thiazole rings, was synthesized. These compounds were evaluated for their inhibitory activity against cholinesterases and α-glucosidase enzymes and were found to have low cytotoxicity in a brine shrimp assay. []

Relevance: These compounds and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the common structural element of a 5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl ring. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

Compound Description: This series of compounds, combining indole, pyridine, and oxadiazole units, was synthesized and tested for antimicrobial and antioxidant activities. Some derivatives exhibited promising activity against various bacterial strains and as radical scavengers. []

Relevance: This series and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the 1,3,4-oxadiazol-2-amine core structure. Despite the structural variations in the rest of the molecules, this shared core points to a degree of relatedness. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Compound Description: This compound, containing thiadiazole and acetamide units with a trifluoromethyl substituent, was synthesized and evaluated for in vitro cytotoxicity against MDA breast cancer, PC3 prostate cancer, and U87 glioblastoma cell lines. []

Relevance: While this compound differs in its core structure from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, they both possess a trifluoromethyl group. []

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and investigated for their anticancer activity. Some compounds demonstrated apoptosis-inducing effects in cancer cells via the caspase pathway. []

Relevance: Though structurally distinct, this series and N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide share the presence of a trifluoromethyl group. Additionally, both incorporate an acetamide derivative. This overlap, despite the difference in the heterocyclic core (thiadiazole vs. oxadiazole), indicates a degree of structural similarity. []

1‐(3‐Methylphenyl)‐3‐{5‐[4‐(trifluoromethyl)phenyl]‐1,3,4‐thia­diazol‐2‐yl}urea and 1‐(2‐Methyl­benzo­yl)‐3‐{5‐[4‐(trifluoro­meth­yl)phen­yl]‐1,3,4‐thia­diazol‐2‐yl}urea

Compound Description: These two compounds, both containing a thiadiazole ring and a urea moiety, are differentiated by the substitution on the phenyl ring attached to the urea group. [, ]

Relevance: While structurally distinct from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide, both compounds share the presence of a trifluoromethyl-phenyl substituent. [, ]

1-Isonicotinoyl-4-phenylthiosemicarbazide and its Derivatives

Compound Description: 1-Isonicotinoyl-4-phenylthiosemicarbazide (I) was used to synthesize two heterocyclic compounds: N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride (II) and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione (III). Compound (II) exhibited antioxidant activity. []

Relevance: Compound (II) derived from 1-Isonicotinoyl-4-phenylthiosemicarbazide shares the 1,3,4-oxadiazol-2-amine core structure with N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide. This shared core, despite differences in the remaining structures, indicates a level of relatedness. []

Properties

Product Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

Molecular Formula

C16H10F3N3O2

Molecular Weight

333.26 g/mol

InChI

InChI=1S/C16H10F3N3O2/c17-16(18,19)12-8-4-7-11(9-12)13(23)20-15-22-21-14(24-15)10-5-2-1-3-6-10/h1-9H,(H,20,22,23)

InChI Key

KDUQPXMXHNBKCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Solubility

not available

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.